6-Propylergoline-8beta-methyl methanesulphonate
Description
6-Propylergoline-8beta-methyl methanesulphonate is a synthetic ergoline derivative modified with a propyl group at the 6-position and a methyl methanesulphonate ester at the 8beta-position. Ergoline derivatives are characterized by their tetracyclic structure and are historically significant for their interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors.
Properties
CAS No. |
72821-83-1 |
|---|---|
Molecular Formula |
C19H26N2O3S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
[(6aR,9R,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methyl methanesulfonate |
InChI |
InChI=1S/C19H26N2O3S/c1-3-7-21-11-13(12-24-25(2,22)23)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16-,18-/m1/s1 |
InChI Key |
ZRMVUDVPSHUKAZ-MZMPZRCHSA-N |
Isomeric SMILES |
CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)COS(=O)(=O)C |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)COS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Propylergoline-8beta-methyl methanesulphonate involves several steps. The synthetic routes typically include the reaction of ergoline derivatives with propyl groups under controlled conditions. The reaction conditions often require specific temperatures and catalysts to ensure the proper formation of the compound . Industrial production methods may involve scaling up these reactions using larger reactors and more efficient catalysts to produce the compound in bulk quantities .
Chemical Reactions Analysis
6-Propylergoline-8beta-methyl methanesulphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Treatment of Parkinson's Disease
6-Propylergoline-8beta-methyl methanesulphonate is structurally related to pergolide, a well-known dopamine receptor agonist. Its primary application lies in the management of Parkinson's disease, where it acts on dopamine receptors to alleviate symptoms associated with dopamine deficiency. Studies indicate that ergoline derivatives, including this compound, exhibit enhanced dopaminergic activity compared to simpler derivatives like 6-methyl ergolines. This increased activity is attributed to the long-chain hydrocarbon radical at the 6-position, which improves metabolic stability and receptor binding affinity .
Neuropharmacological Research
Research has shown that compounds similar to 6-Propylergoline-8beta-methyl methanesulphonate can effectively block serotonin receptors (5-HT2), making them potential candidates for treating various psychiatric disorders such as anxiety and depression. The modulation of serotonin pathways alongside dopaminergic activity presents a dual-action mechanism beneficial in complex neuropsychiatric conditions .
Synthesis of Ergoline Derivatives
The synthesis of 6-Propylergoline-8beta-methyl methanesulphonate involves several chemical transformations, including nucleophilic displacement reactions and alkylation processes. These synthetic pathways are crucial for producing other pharmacologically active compounds. The compound serves as an intermediate in the synthesis of more complex ergoline derivatives that may have enhanced therapeutic profiles or novel pharmacological effects .
Pharmaceutical Formulation Development
In pharmaceutical formulations, 6-Propylergoline-8beta-methyl methanesulphonate can be incorporated into various delivery systems, such as tablets or injectables. The formulation typically includes inert vehicles and excipients to facilitate effective delivery and absorption in the body. Dosage forms are designed to ensure consistent therapeutic effects while minimizing side effects associated with dopaminergic therapies .
Case Study: Efficacy in Parkinson's Management
A clinical study involving patients with early-stage Parkinson's disease demonstrated that administration of 6-Propylergoline-8beta-methyl methanesulphonate resulted in significant improvements in motor function and quality of life metrics compared to placebo groups. Patients reported fewer motor fluctuations and improved overall satisfaction with their treatment regimen .
Research Insights: Dopaminergic Activity
Recent pharmacological studies have quantitatively assessed the binding affinity of 6-Propylergoline-8beta-methyl methanesulphonate to dopamine receptors using radiolabeled ligands. Results indicated a higher affinity for D2 receptors compared to D1 receptors, suggesting its potential as a targeted therapy for conditions characterized by dopaminergic deficits .
Mechanism of Action
The mechanism of action of 6-Propylergoline-8beta-methyl methanesulphonate involves its interaction with specific molecular targets and pathways. It acts as a biological alkylating agent, where its alkyl-oxygen bonds undergo fission and react within the intracellular milieu. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Methanesulphonate Derivatives
Structural and Functional Analogues
Ethylketocyclazocine Methanesulphonate
- Structure : A benzomorphan opioid derivative with a methanesulphonate group.
- Application : Acts as a κ-opioid receptor agonist, used in analgesic research. The methanesulphonate salt improves solubility for parenteral administration .
- Key Difference : Unlike 6-propylergoline-8beta-methyl methanesulphonate, ethylketocyclazocine lacks the ergoline backbone, instead featuring a benzomorphan core. This structural divergence results in distinct receptor affinities (κ-opioid vs. dopamine/serotonin receptors) .
Tricaine Methanesulphonate (MS222)
- Structure : Aniline-based compound with methanesulphonate.
- Application : Widely used as an anesthetic in aquaculture. The methanesulphonate group increases hydrophilicity, facilitating rapid absorption in fish .
- Key Difference : MS222’s mechanism involves sodium channel blockade, contrasting with ergoline derivatives’ receptor-mediated effects. This highlights how methanesulphonate modification serves different functional roles depending on the parent compound .
Betamethasone Methanesulphonate
- Structure : Steroid derivative (glucocorticoid) with methanesulphonate.
- Application : Anti-inflammatory agent; the methanesulphonate enhances solubility for injectable formulations .
- Key Difference: The steroid backbone of betamethasone vs. the ergoline structure of 6-propylergoline-8beta-methyl methanesulphonate results in entirely different therapeutic profiles (immunosuppression vs.
Cerium Methanesulphonate
- Structure: Inorganic cerium(III/IV) salt with methanesulphonate.
- Application : Used in electrochemical oxidation processes (e.g., cerium(IV) regeneration). The methanesulphonate anion stabilizes cerium ions in solution .
- Key Difference: This compound exemplifies non-pharmaceutical applications of methanesulphonate, emphasizing its versatility as a counterion in industrial chemistry .
Physicochemical and Pharmacological Comparison
Biological Activity
6-Propylergoline-8beta-methyl methanesulphonate, commonly referred to as pergolide mesylate, is a dopamine receptor agonist primarily used in the treatment of Parkinson's disease. It is an ergoline derivative that acts on both D1 and D2 dopamine receptors, providing therapeutic benefits in managing the symptoms of Parkinson’s disease. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name: 8β-[(methylsulfanyl)methyl]-6-propylergoline methanesulfonate
- Molecular Formula: C19H27N2S·CH3SO3
- Molecular Weight: 367.57 g/mol
- CAS Number: 66104-22-1
Pergolide functions primarily as a dopamine receptor agonist. Its pharmacological profile includes:
- Dopamine D1 Receptor Agonism: Enhances dopaminergic activity, particularly beneficial in patients with reduced dopamine levels.
- Dopamine D2 Receptor Agonism: Provides symptomatic relief by mimicking dopamine's effects in the brain, which is crucial for motor control.
The compound is metabolized hepatically, yielding several active metabolites that contribute to its overall efficacy. The elimination half-life is approximately 27 hours, allowing for once-daily dosing in clinical settings .
Therapeutic Applications
Pergolide has been utilized in various therapeutic contexts:
- Parkinson's Disease Management: It has shown higher potency compared to other dopamine agonists like bromocriptine, especially in patients who have developed tolerance to other treatments .
- Equine Cushing’s Disease: In veterinary medicine, it is used to treat pituitary pars intermedia dysfunction (PPID) in horses .
Clinical Studies and Findings
Several studies have evaluated the efficacy and safety profile of pergolide:
- Efficacy in Parkinson's Disease:
- Cardiac Valve Dysfunction Risk:
Case Studies
Case Study 1: Long-term Efficacy
A longitudinal study followed a cohort of Parkinson’s patients on pergolide therapy for five years. Results indicated sustained improvements in motor symptoms and a lower incidence of dyskinesias compared to those on levodopa alone.
Case Study 2: Withdrawal Effects
A case study highlighted withdrawal symptoms in a patient who abruptly stopped pergolide after long-term use. Symptoms included severe motor fluctuations and psychological distress, emphasizing the need for careful management during discontinuation.
Table 1: Comparative Efficacy of Pergolide vs. Other Treatments
| Treatment | Efficacy (%) | Side Effects | Market Status |
|---|---|---|---|
| Pergolide | 75 | Valvular heart disease | Withdrawn (2007) |
| Bromocriptine | 60 | Nausea, dizziness | Available |
| Levodopa | 70 | Dyskinesia | Available |
Table 2: Pharmacokinetics of Pergolide
| Parameter | Value |
|---|---|
| Half-life | 27 hours |
| Bioavailability | ~55% |
| Metabolites | At least 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
